
6-(4-Chlorophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidin-4-ol derivatives has been reported in several studies . For instance, one study described the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique
I have conducted a search and found several potential scientific research applications for the compound 6-(4-Chlorophenyl)pyrimidin-4-ol. Below are detailed sections focusing on unique applications inferred from related compounds with a similar pyrazolopyrimidine nucleus:
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-ol structure have been shown to possess inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and renal cancer cell lines. The presence of a phenyl group and other substituents at specific positions on the nucleus can enhance this activity .
Antimicrobial Applications
The pyrazolopyrimidine moiety is known to be used in the design of pharmaceutical compounds with antimicrobial properties. While specific data on 6-(4-Chlorophenyl)pyrimidin-4-ol is not available, its structural similarity suggests potential utility in this area .
Antitumor Properties
Similar to its anticancer activity, the pyrazolopyrimidine nucleus has been associated with antitumor properties. This suggests that 6-(4-Chlorophenyl)pyrimidin-4-ol could be explored for its potential use in tumor inhibition .
Antidiabetic Effects
Compounds containing the pyrazolopyrimidine structure have been investigated for their antidiabetic effects. This application could be relevant for 6-(4-Chlorophenyl)pyrimidin-4-ol as well, warranting further research .
Anti-Alzheimer’s Disease
The pyrazolopyrimidine nucleus has been involved in the design of anti-Alzheimer’s disease medications. This indicates a possible research avenue for 6-(4-Chlorophenyl)pyrimidin-4-ol in the treatment or management of Alzheimer’s disease .
Anti-inflammatory and Antioxidant Applications
Due to the medicinal applications of related compounds, 6-(4-Chlorophenyl)pyrimidin-4-ol may also have anti-inflammatory and antioxidant properties, which are common among pharmaceuticals with a pyrazolopyrimidine core .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various diseases, including viral infections, microbial infections, tumors, parkinson’s disease, skin cancer, cns cancer, and human leukemia .
Mode of Action
It is known that similar compounds, such as pyrazolo[3,4-d]pyrimidines, have shown to reduce cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
Related compounds have been reported to inhibit various key enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity against various cancer cell lines .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYBSFKUYMXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



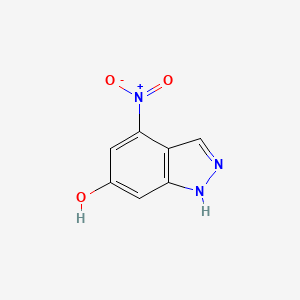
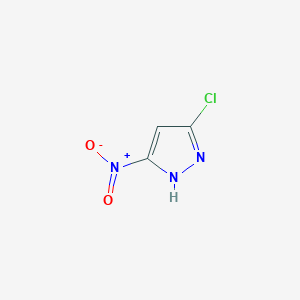

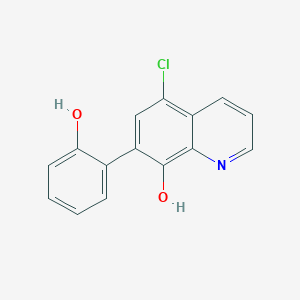
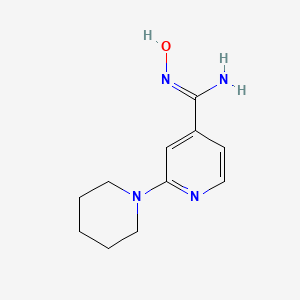
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
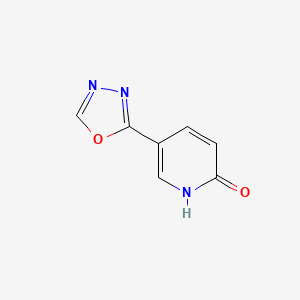
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
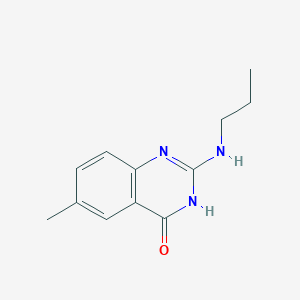

![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
